molecular formula C16H18BrN3S B6453980 2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549041-57-6

2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6453980
CAS No.: 2549041-57-6
M. Wt: 364.3 g/mol
InChI Key: PMLQVHFIOIIHHJ-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains a bromothiophene, which is a thiophene (a sulfur-containing ring) with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and bromothiophene rings, along with the octahydropyrrolo[2,3-c]pyrrole ring system . These rings may allow for conjugation and interesting electronic properties.


Chemical Reactions Analysis

The bromine present on the thiophene could potentially be used for further reactions, such as palladium-catalyzed cross-coupling reactions . The pyridine ring is also reactive and can undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. For example, bromine atoms are quite heavy, so the compound might have a relatively high molecular weight . The presence of nitrogen in the pyridine ring might make the compound basic .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

Future Directions

Future studies could explore the synthesis, characterization, and potential applications of this compound. Its reactivity and properties, influenced by the bromothiophene and pyridine components, could make it interesting for various areas of research .

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3S/c17-15-5-4-13(21-15)10-19-8-6-12-9-20(11-14(12)19)16-3-1-2-7-18-16/h1-5,7,12,14H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLQVHFIOIIHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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